MC-Val-Cit-PAB

Overview

Description

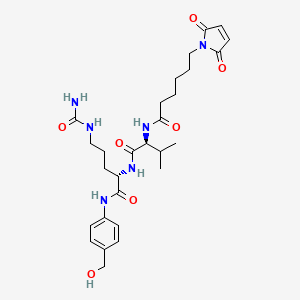

MC-Val-Cit-PAB (maleimidocaproyl-valine-citrulline-para-aminobenzyloxycarbonyl) is a protease-cleavable linker widely used in antibody-drug conjugates (ADCs) to connect cytotoxic payloads to monoclonal antibodies. Its structure comprises three key components:

- Maleimidocaproyl (MC): A thiol-reactive group enabling stable conjugation to cysteine residues on antibodies.

- Valine-Citrulline (Val-Cit) dipeptide: A substrate for lysosomal proteases, particularly cathepsin B, ensuring selective payload release in tumor cells.

- Para-aminobenzyloxycarbonyl (PAB): A self-immolative spacer that facilitates efficient payload release post-cleavage .

Mechanism of Action:

this compound remains stable in systemic circulation, minimizing premature payload release. Upon ADC internalization into tumor cells, cathepsin B cleaves the Val-Cit bond, triggering PAB self-immolation and releasing the payload (e.g., MMAE, MMAF). The hydrophobic nature of certain payloads (e.g., MMAE) enables a bystander effect, where the drug penetrates neighboring cells, enhancing efficacy against heterogeneous tumors .

Clinical Applications:

this compound is integral to ADCs like Disitamab Vedotin (RC48), approved for HER2+ gastric and urothelial cancers. Its optimized drug-to-antibody ratio (DAR ≈ 4) balances potency and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

MC-Val-Cit-PAB is synthesized through a series of chemical reactions involving the coupling of valine-citrulline dipeptide with p-aminobenzyl alcohol. The synthesis typically involves the following steps:

Coupling Reaction: The valine-citrulline dipeptide is coupled with p-aminobenzyl alcohol using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by ensuring high yields and purity through controlled reaction conditions and efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-PAB undergoes several types of chemical reactions, including:

Cleavage Reactions: The compound is designed to be cleaved by cathepsin enzymes in the lysosomes of target cells, releasing the cytotoxic drug.

Substitution Reactions: The maleimide functionality in this compound allows for bioconjugation to thiols in monoclonal antibodies.

Common Reagents and Conditions

Cleavage Reactions: Cathepsin B and related enzymes are commonly used to cleave the valine-citrulline dipeptide motif.

Substitution Reactions: Maleimide and thiol-containing compounds are used for bioconjugation reactions.

Major Products Formed

The major products formed from the cleavage of this compound are the cytotoxic drug and the cleaved linker components. In substitution reactions, the major product is the antibody-drug conjugate .

Scientific Research Applications

Cancer Therapy

MC-Val-Cit-PAB is predominantly used in ADCs targeting various cancers. Its design allows for selective release of potent cytotoxic agents upon cleavage by cathepsin B, an enzyme often overexpressed in tumor tissues. This specificity enhances the therapeutic index of ADCs, allowing for higher doses directly at the tumor site with reduced side effects.

Case Studies:

- Disitamab Vedotin : This ADC utilizes this compound as a linker and has shown promising results in clinical trials for gastric cancer and urothelial carcinoma. In a Phase II study, disitamab vedotin demonstrated an objective response rate (ORR) of 60.5% among HER2-overexpressing patients .

- Comparative Efficacy : Studies have indicated that ADCs employing this compound exhibit superior stability and therapeutic efficacy compared to traditional linkers. For instance, a Val-Cit-containing ADC was shown to be highly stable in Ces1C-knockout mice, emphasizing its potential in preclinical models .

Preclinical Research

The versatility of this compound extends into preclinical research, where it is utilized to explore new drug-linker constructs. Researchers have developed methodologies to synthesize this compound with improved yields and purity, facilitating its use in various experimental settings .

Stability and Pharmacokinetics

This compound demonstrates significant plasma stability, with half-lives reported at approximately 6.0 days in mice and 9.6 days in monkeys. This stability is crucial for maintaining the integrity of ADCs during circulation before reaching target tissues . The compound's design allows for effective drug release mechanisms that are activated specifically within the tumor microenvironment.

Comparative Analysis of Linkers

| Linker Type | Stability | Specificity | Therapeutic Index |

|---|---|---|---|

| This compound | High | Cathepsin B cleavable | High |

| Traditional Val-Cit | Moderate | Less specific | Lower |

| Cyclobutane-based | High | Cathepsin B dependent | Comparable |

This table highlights the advantages of using this compound over traditional linkers in ADC formulations.

Mechanism of Action

MC-Val-Cit-PAB exerts its effects through a mechanism involving enzymatic cleavage by cathepsin B and related enzymes in the lysosomes of target cells. The cleavage releases the cytotoxic drug, which then exerts its therapeutic effects by targeting specific cellular pathways. The molecular targets and pathways involved include the inhibition of tubulin polymerization by monomethyl auristatin E (MMAE), leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

MC-Val-Cit-PAB is compared to other ADC linkers based on cleavage mechanism, stability, payload compatibility, and clinical performance.

Table 1: Key ADC Linkers and Their Properties

Key Differentiators :

Cleavage Mechanism: this compound relies on cathepsin B, overexpressed in tumor lysosomes, ensuring tumor-specific activation. Non-cleavable linkers like SMCC require antibody degradation, limiting payload flexibility . Sulfo-SPDB depends on acidic endosomal environments, which may lead to off-target activation in normal tissues .

Bystander Effect :

this compound enables bystander killing with hydrophobic payloads (e.g., MMAE), crucial for tumors with antigen heterogeneity. SMCC-linked ADCs (e.g., T-DM1) lack this effect, reducing efficacy against heterogeneous cancers .

Stability and Toxicity: this compound balances stability and controlled release, whereas acid-cleavable linkers (e.g., Sulfo-SPDB) risk premature release in circulation . Non-cleavable linkers (e.g., SMCC) minimize off-target toxicity but restrict payload options to membrane-impermeable agents (e.g., DM1) .

Payload Versatility :

this compound supports diverse payloads, including microtubule inhibitors (MMAE/MMAF), DNA alkylators (Duocarmycin), and protease inhibitors (Carfilzomib) . In contrast, SMCC is primarily used with DM1 .

Table 2: Payloads Linked via this compound

Research Findings and Clinical Implications

- Efficacy : Disitamab Vedotin (this compound-MMAE) demonstrated superior tumor regression in HER2-low cancers compared to T-DM1 (SMCC-DM1), attributed to higher antibody affinity and bystander effects .

- Safety : this compound-MMAE exhibits a manageable toxicity profile, though MMAE’s hydrophobicity necessitates careful DAR optimization to avoid narrow therapeutic windows .

- Emerging Applications: this compound is being explored for non-oncology uses, such as inflammation modulation (e.g., VX765 prodrug for caspase-1 inhibition) .

Biological Activity

MC-Val-Cit-PAB (also referred to as this compound) is a protease-cleavable linker extensively utilized in the development of antibody-drug conjugates (ADCs). This compound has garnered attention due to its ability to enhance the therapeutic efficacy of ADCs by facilitating targeted drug delivery and release in tumor environments. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a valine-citrulline dipeptide linked to a para-aminobenzyl (PAB) moiety. The synthesis of this compound typically involves multiple steps, including the coupling of l-citrulline and valine to form the dipeptide, followed by the attachment of the PAB spacer. Recent advancements have improved synthesis methodologies, yielding higher purity and stability while minimizing epimerization issues .

Table 1: Summary of Synthesis Methods for this compound

This compound functions as a cleavable linker that is specifically designed to be hydrolyzed by cathepsin B, an enzyme commonly overexpressed in tumor tissues. Upon cleavage, the linker releases the cytotoxic payload (e.g., MMAE or MMAF), which subsequently exerts its antitumor effects. This mechanism allows for selective targeting of cancer cells while sparing normal tissues, thereby reducing systemic toxicity associated with traditional chemotherapies .

3. Biological Activity and Efficacy

The biological activity of this compound has been extensively studied in various preclinical models. Research indicates that ADCs utilizing this linker demonstrate significant antitumor activity across different cancer cell lines.

Case Study: Antibody-Drug Conjugates Utilizing this compound

- Study Design : Yu et al. evaluated the efficacy of an anti-CD22 ADC linked via this compound in SCID mice implanted with different tumor cell lines.

- Findings : The ADC exhibited potent cytotoxicity with IC50 values of 3.3 nM and 0.95 nM against BJAB and WSU cell lines, respectively . The study highlighted that switching from non-cleavable to cleavable linkers like this compound could overcome resistance mechanisms observed with traditional ADCs.

Table 2: Efficacy Data from Case Studies

4. Stability and Pharmacokinetics

This compound exhibits high plasma stability, with reported half-lives of approximately 6 days in mice and 9.6 days in monkeys . This stability is crucial for maintaining therapeutic levels of the ADC in circulation before reaching the target tumor site.

5. Conclusion

The biological activity of this compound as a cleavable linker in ADCs represents a significant advancement in cancer therapeutics. Its ability to enhance drug delivery specificity while minimizing systemic toxicity positions it as a vital component in the design of next-generation antibody-drug conjugates. Ongoing research continues to explore its full potential across various cancer types, further establishing its role in targeted therapy.

Q & A

Basic Research Questions

Q. What is the enzymatic mechanism underlying MC-Val-Cit-PAB cleavage in antibody-drug conjugates (ADCs), and how does this influence drug release kinetics?

this compound is cleaved by lysosomal proteases, primarily cathepsin B, after ADC internalization into target cells. The cleavage mechanism involves hydrolysis of the valine-citrulline peptide bond, releasing the cytotoxic payload. Researchers can evaluate release kinetics using in vitro lysosomal enzyme assays (e.g., recombinant cathepsin B incubation) and correlate results with in vivo pharmacokinetic studies to assess temporal drug release patterns. Analytical methods like HPLC or mass spectrometry quantify released drug fractions .

Q. What synthetic strategies are employed to ensure high purity and stability of this compound during ADC conjugation?

Synthesis involves a multi-step process: (1) coupling valine and citrulline to form the dipeptide, (2) conjugating the dipeptide to para-aminobenzyl alcohol (PAB), and (3) functionalizing the linker with maleimide for antibody attachment. Purity is optimized via reverse-phase HPLC and validated using NMR spectroscopy. Stability testing under physiological pH (4.5–7.4) and redox conditions ensures linker integrity prior to ADC assembly .

Q. How do researchers validate the specificity of this compound cleavage in target versus non-target tissues?

Tissue-specific cleavage is assessed using ex vivo lysosomal extracts from tumor and healthy tissues. Cathepsin B activity is quantified via fluorogenic substrates (e.g., Z-FR-AMC), and cleavage efficiency is compared across tissues. Immunohistochemistry can localize cathepsin B expression, while plasma stability studies (37°C, 1–7 days) confirm minimal off-target cleavage .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in this compound stability data between in vitro assays and in vivo models?

Discrepancies often arise from differences in enzyme concentrations, pH, or redox environments. To address this:

- Standardize in vitro assays using lysosomal pH (4.5–5.5) and physiological temperatures.

- Compare degradation rates in transgenic animal models with modulated cathepsin B expression.

- Use imaging techniques (e.g., PET with radiolabeled linkers) to track real-time linker cleavage in vivo .

Q. How can structure-activity relationship (SAR) studies optimize this compound for compatibility with diverse payloads (e.g., tubulin inhibitors vs. DNA alkylators)?

SAR studies focus on:

- Modifying the dipeptide sequence (e.g., replacing citrulline with other amino acids) to alter protease susceptibility.

- Adjusting the PAB spacer length to balance hydrophobicity and payload release efficiency.

- Conducting cytotoxicity assays (e.g., IC50 comparisons in target cell lines) to evaluate therapeutic index improvements .

Q. What strategies mitigate variability in this compound cleavage efficiency across cell lines with heterogeneous cathepsin B expression?

- Pre-screen cell lines for cathepsin B activity using fluorogenic assays.

- Co-administer cathepsin B activators (e.g., pro-inflammatory cytokines) in low-expression models.

- Engineer ADCs with dual cleavable linkers (e.g., this compound + pH-sensitive hydrazones) as a fail-safe mechanism .

Q. How do researchers design comparative studies between this compound and non-cleavable linkers (e.g., SMCC) to evaluate efficacy-toxicity trade-offs?

- Use isogenic payloads (e.g., MMAE conjugated via this compound vs. SMCC) in in vitro cytotoxicity assays and in vivo xenograft models.

- Measure bystander killing effects by co-culturing antigen-positive and antigen-negative cells.

- Quantify systemic toxicity via serum biomarkers (e.g., liver enzymes) and histopathology .

Q. What analytical techniques are critical for characterizing this compound-drug conjugates during ADC development?

- HPLC-MS/MS : Verifies drug-to-antibody ratio (DAR) and detects hydrolyzed linker byproducts.

- Surface plasmon resonance (SPR) : Measures binding affinity post-conjugation.

- Differential scanning calorimetry (DSC) : Assesses conjugate stability under thermal stress .

Methodological and Data Analysis Questions

Q. How should researchers statistically analyze dose-response data from ADCs using this compound to account for non-linear drug release kinetics?

- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling with time-dependent parameters (e.g., Weibull distribution for drug release).

- Use nonlinear mixed-effects models (NONMEM) to quantify inter-subject variability in cleavage rates .

Q. What bioinformatics tools can predict this compound compatibility with novel payloads prior to synthesis?

Properties

IUPAC Name |

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41)/t21-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKBTTRWLGVRER-OFVILXPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201103437 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159857-80-4 | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159857-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.